

spectroscopic data for 1-Nitroadamantane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Nitroadamantane

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-Nitroadamantane**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **1-nitroadamantane** ($C_{10}H_{15}NO_2$), a key derivative of the rigid, tricyclic alkane, adamantane. The unique cage-like structure of adamantane imparts significant lipophilicity and stability, making its derivatives valuable scaffolds in drug development and materials science. Accurate structural elucidation and purity assessment are paramount, and this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers and drug development professionals.

The Adamantane Scaffold and the Influence of the Nitro Group

Adamantane possesses a highly symmetrical, diamondoid structure (T_d point group). This symmetry results in only two unique signals in its NMR spectra: one for the four bridgehead (methine) protons/carbons and one for the six methylene protons/carbons. The introduction of a nitro group at a bridgehead position (C1) breaks this symmetry, leading to a more complex but interpretable set of spectroscopic data. The nitro group is strongly electron-withdrawing, which

significantly influences the electronic environment of the nearby nuclei, providing distinct and predictable spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone for determining the precise structure of **1-nitroadamantane**. The loss of symmetry upon substitution results in four distinct carbon environments and three distinct proton environments.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the 15 protons of the adamantane cage are differentiated based on their proximity to the nitro group. The protons on the methylene carbons adjacent to the C-NO₂ bond (δ positions) are the most downfield, followed by the single bridgehead proton at the opposite end of the cage (γ position), and finally the methylene protons beta to the nitro group.

Table 1: ¹H NMR Spectroscopic Data for **1-Nitroadamantane**

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~2.4 - 2.6	Broad Singlet	6H	CH ₂ (δ to -NO ₂)
~2.2 - 2.3	Broad Singlet	3H	CH (γ to -NO ₂)
~1.8 - 2.0	Broad Singlet	6H	CH ₂ (β to -NO ₂)

Note: Spectra are typically run in CDCl₃. Predicted shifts are based on the known spectrum of adamantane and substituent effects.

Expertise in Practice: Why Broad Singlets? The adamantane cage is a rigid structure. While free rotation exists, the protons within each distinct group are chemically equivalent, and the through-bond coupling constants (J-couplings) are often small and complex. This, combined with slight instrument-dependent line broadening, often results in the signals appearing as broad singlets or unresolved multiplets rather than sharp, distinct patterns.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-nitroadamantane** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to optimize magnetic field homogeneity.
- **Data Acquisition:** Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
- **Processing:** Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Diagram: ^1H NMR Structural Assignment This diagram illustrates the distinct proton environments in **1-nitroadamantane**.

Caption: Labeled proton environments in **1-nitroadamantane**.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum provides four sharp signals, confirming the structure derived from the ^1H NMR data. The carbon atom directly attached to the electron-withdrawing nitro group (C1) is significantly deshielded and appears far downfield.

Table 2: ^{13}C NMR Spectroscopic Data for **1-Nitroadamantane**

Chemical Shift (δ) ppm	Assignment	Rationale
~85 - 90	C1	Quaternary carbon directly attached to the electron-withdrawing -NO ₂ group.
~36 - 38	C3, C5, C7 (γ carbons)	Methylene carbons gamma to the nitro group.
~31 - 33	C2, C8, C9 (β carbons)	Methylene carbons beta to the nitro group.
~29 - 31	C4, C6, C10 (δ carbons)	Methine carbons delta to the nitro group.

Note: Data referenced from similar adamantane derivatives.[\[1\]](#)

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
- **Instrument Setup:** On a 400 MHz spectrometer, the ¹³C frequency will be approximately 100 MHz.
- **Data Acquisition:** Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal for all carbons, especially the quaternary C1.
- **Processing:** Process the data similarly to the ¹H spectrum. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key nitro functional group. The spectrum is dominated by two intense absorption bands corresponding to

the nitro group's stretching vibrations, alongside the characteristic C-H vibrations of the adamantane cage.

Table 3: Key IR Absorption Bands for **1-Nitroadamantane**

Frequency (cm ⁻¹)	Intensity	Assignment
~2910, ~2850	Strong	C-H stretching vibrations of the adamantane CH and CH ₂ groups.
~1540	Very Strong	Asymmetric NO ₂ stretch.
~1375	Strong	Symmetric NO ₂ stretch.
~1450	Medium	CH ₂ scissoring/bending.

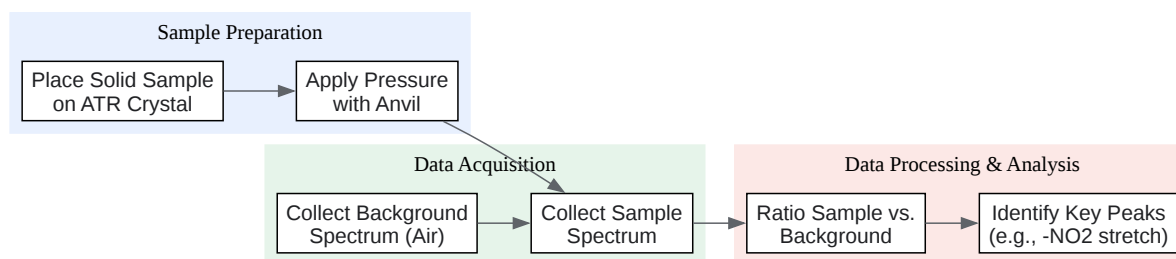
Note: Frequencies are based on typical values for nitroalkanes and available database spectra.

[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Sample Preparation:** Place a small amount of the solid **1-nitroadamantane** powder directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrument Setup:** Ensure the ATR accessory is clean. Collect a background spectrum of the empty ATR crystal.
- **Data Acquisition:** Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- **Processing:** The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Diagram: IR Analysis Workflow



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Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of **1-nitroadamantane** and offers structural insights through its fragmentation pattern. Under electron ionization (EI), the molecule readily fragments in a predictable manner.

Trustworthiness through Self-Validation: The molecular ion peak confirms the molecular formula (C₁₀H₁₅NO₂), while the fragmentation pattern corroborates the presence of the nitro group and the stable adamantyl core. This synergy between molecular weight and fragmentation provides a high degree of confidence in the compound's identity.

Table 4: Expected Mass Spectrometry Data (Electron Ionization) for **1-Nitroadamantane**

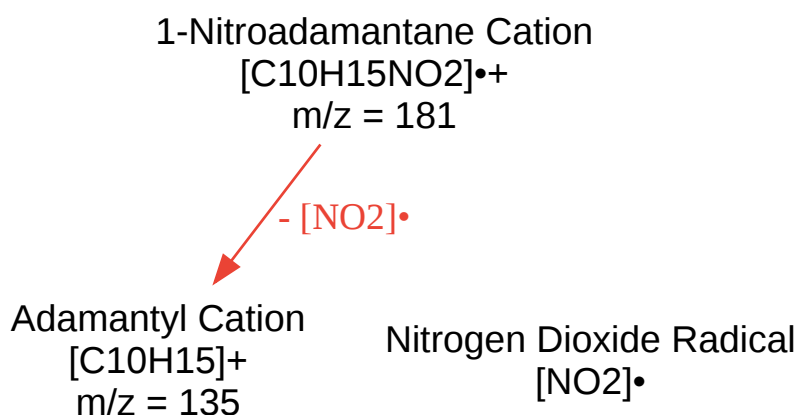
m/z (mass-to-charge ratio)	Relative Intensity	Assignment
181	Low to Medium	$[M]^+$, Molecular Ion
135	Very High (Base Peak)	$[M - NO_2]^+$, Adamantyl Cation
93	High	$[C_7H_9]^+$, Fragmentation of adamantyl cage
79	High	$[C_6H_7]^+$, Further fragmentation

Note: Fragmentation data is based on established patterns for adamantanes and nitro compounds.[\[3\]](#)[\[4\]](#)

Causality in Fragmentation: The C-N bond is relatively weak compared to the C-C bonds of the adamantane cage. Upon ionization, the most favorable fragmentation pathway is the loss of a neutral nitrogen dioxide radical ($\bullet NO_2$), which has a mass of 46 Da ($181 - 46 = 135$). This results in the highly stable tertiary adamantyl carbocation ($[C_{10}H_{15}]^+$), which is typically the base peak in the spectrum. Further fragmentation involves the breakdown of the adamantane cage itself.[\[3\]](#)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **1-nitroadamantane** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Setup:** Inject a small volume (e.g., 1 μ L) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 type). Use a temperature program that allows for the elution of **1-nitroadamantane** as a sharp peak.
- **MS Setup:** The GC eluent is directed into the ion source of the mass spectrometer (typically set to 70 eV for EI).
- **Data Acquisition:** Acquire mass spectra across a suitable range (e.g., m/z 40-300) continuously as the compound elutes from the GC column.
- **Data Analysis:** Extract the mass spectrum corresponding to the GC peak of **1-nitroadamantane**. Identify the molecular ion and major fragment ions.

Diagram: Primary Fragmentation Pathway of **1-Nitroadamantane**[Click to download full resolution via product page](#)Caption: Primary EI-MS fragmentation of **1-nitroadamantane**.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of **1-nitroadamantane**. NMR spectroscopy definitively maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical nitro functional group, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques provide an unambiguous spectroscopic fingerprint essential for quality control, reaction monitoring, and regulatory submissions in any research or drug development setting.

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